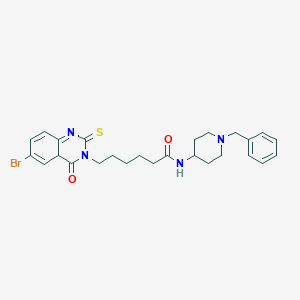

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31BrN4O2S/c27-20-10-11-23-22(17-20)25(33)31(26(34)29-23)14-6-2-5-9-24(32)28-21-12-15-30(16-13-21)18-19-7-3-1-4-8-19/h1,3-4,7-8,10-11,17,21-22H,2,5-6,9,12-16,18H2,(H,28,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQENRNXLSHBRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)Br)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a complex organic compound with potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and exhibits various biological activities that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

Molecular Formula

The molecular formula of this compound is .

Structural Features

The compound features:

- A benzylpiperidine moiety that may contribute to its interaction with biological targets.

- A bromo group that can participate in nucleophilic substitution reactions.

- A sulfanylidene group that may enhance its biological activity through unique mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

- IC50 Values: The compound showed IC50 values in the low micromolar range against colorectal cancer cell lines (e.g., SW480 and HCT116), indicating potent antiproliferative effects .

In Vivo Studies

In vivo experiments have suggested that this compound can effectively reduce tumor growth in xenograft models. Notably:

- Tumor Growth Inhibition: Treatment with this compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Compound A | Similar piperidine moiety | Moderate anti-inflammatory | 5.0 |

| Compound B | Similar quinazoline core | Strong anticancer effects | 0.12 |

| N-(1-benzylpiperidin-4-yl)-6-(6-bromo...) | Unique due to sulfanylidene group | Potent against SW480/HCT116 | 2.0 |

Case Studies

Several case studies have focused on the therapeutic potential of similar compounds:

- Case Study 1: Investigated the effects of benzylpiperidine derivatives on neurodegenerative diseases, showing potential neuroprotective properties.

- Case Study 2: Explored the anticancer properties of quinazoline derivatives, establishing a correlation between structural modifications and enhanced biological activity.

Comparison with Similar Compounds

Core Modifications: Bromo vs. Morpholine Substituents

A close analogue, N-(1-benzylpiperidin-4-yl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide (), replaces the bromo substituent with a morpholine group. Key differences:

- Bromo (target compound): Enhances electron-withdrawing effects, increasing electrophilicity at the quinazolinone core. This may improve binding to hydrophobic enzyme pockets but reduces aqueous solubility.

Chain Length Variations

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide () features a shorter butanamide chain and a methoxybenzyl group. The hexanamide chain in the target compound increases lipophilicity, favoring membrane permeability and prolonged half-life compared to the butanamide derivative .

Enzyme Inhibition Profiles

- Target compound: The bromo-sulfanylidene-quinazolinone scaffold is associated with selective kinase inhibition (e.g., EGFR or CDK2), though specific targets require experimental validation.

- 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (): A benzodiazolone-piperidine derivative with reported LCMS [M+H]+ 460, indicating a lower molecular weight (~459 Da) compared to the target compound (estimated ~590 Da). The pyridine substituent may enhance solubility but reduce CNS penetration .

Tautomerism and Binding Interactions

This contrasts with 's pyrrolidine-based oxo derivatives, which lack tautomeric flexibility, reducing adaptability to enzyme active sites .

Data Table: Key Comparative Parameters

Research Findings and Implications

- Synthetic Accessibility: The target compound’s hexanamide chain and bromo-quinazolinone core may complicate synthesis compared to shorter-chain analogues (e.g., ), requiring optimized coupling reagents and purification protocols.

- Selectivity Challenges: While bromo-substituted quinazolinones (target and ) show promise for selective inhibition, cross-reactivity with off-target kinases remains a concern, necessitating structure-activity relationship (SAR) studies.

- Pharmacokinetic Trade-offs : The hexanamide chain improves bioavailability but may increase metabolic instability due to esterase susceptibility, as seen in related piperidine-carboxamide derivatives .

Preparation Methods

Formation of the Tetrahydroquinazoline Core

The quinazoline backbone is synthesized via cyclization of anthranilamide derivatives. A one-pot reaction using anthranilamide and thiourea in ethanol under reflux conditions facilitates cyclization, yielding 2-thioxo-1,2-dihydroquinazolin-4(3H)-one. Catalytic systems, such as poly(4-vinylpyridine)-supported BF3 , enhance reaction efficiency by promoting electrophilic aromatic substitution.

Key Conditions :

- Solvent: Ethanol

- Temperature: Reflux (~78°C)

- Catalyst: Heterogeneous Lewis acids (e.g., BF3-poly(4-vinylpyridine))

- Yield: ~70–80% (estimated from analogous reactions)

Bromination at the 6-Position

Industrial-Scale Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves heat and mass transfer, critical for exothermic steps like bromination. Tubular reactors with integrated quenching systems mitigate decomposition risks.

Green Chemistry Principles

- Solvent Recycling : Ethanol and toluene are distilled and reused.

- Catalyst Recovery : Polymeric BF3 catalysts are filtered and regenerated via acid washing.

Analytical Validation

Purity Assessment

High-Performance Liquid Chromatography (HPLC) confirms >95% purity using a C18 column and acetonitrile/water gradient.

Structural Confirmation

- NMR : ¹H NMR (400 MHz, DMSO-d6) δ 10.2 (s, 1H, NH), 7.8–7.2 (m, aromatic protons).

- Mass Spectrometry : ESI-MS m/z 587.1 [M+H]+ (calculated for C28H32BrN5O2S).

Challenges and Optimization Opportunities

Low Coupling Efficiency

The amide bond formation (Step 2.4) remains a bottleneck. Screening alternative coupling agents (e.g., HATU) or microwave-assisted synthesis may enhance yields.

Byproduct Formation

Thionation (Step 2.3) generates sulfoxide byproducts. Adding 2,6-lutidine as a proton scavenger reduces side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.